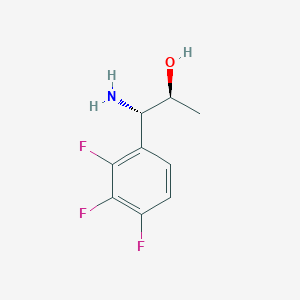
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine is an organic compound that features a benzodioxin ring system attached to a propan-1-amine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Propan-1-Amine Moiety: The benzodioxin intermediate can be reacted with a suitable alkylating agent, such as 2,2-dimethylpropan-1-amine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the benzodioxin ring or the amine group, potentially leading to ring opening or amine reduction.
Substitution: The benzodioxin ring may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring system could play a role in binding to specific sites, while the amine group might be involved in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine: can be compared to other benzodioxin derivatives or amine-containing compounds.
Benzodioxin Derivatives: Compounds with similar ring systems but different substituents.
Amine-Containing Compounds: Other amines with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxin ring and the propan-1-amine moiety, which may confer unique biological or chemical properties not found in other compounds.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)12(14)9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8,12H,6-7,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
RKPKRGXXTVTQRY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC2=C(C=C1)OCCO2)N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
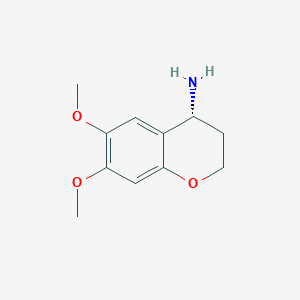
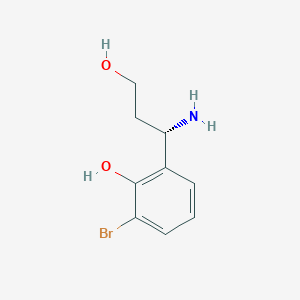
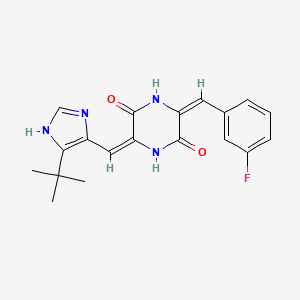
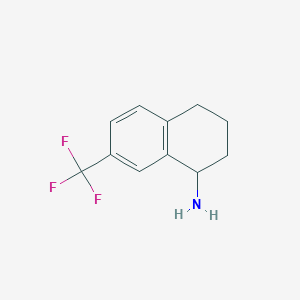
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)
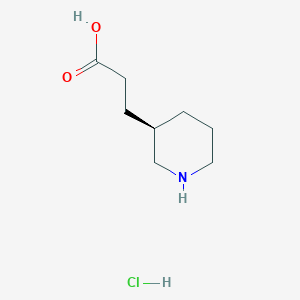
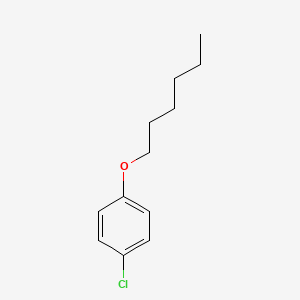

![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)
